3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol
Description
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol is a chlorinated phenolic compound featuring a 3-chloro-substituted phenol core and a 2-methylpropyl (isobutyl) amino-methyl group at position 2. Its CAS Registry Number is 1478300-98-9 .
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
3-chloro-2-[(2-methylpropylamino)methyl]phenol |
InChI |
InChI=1S/C11H16ClNO/c1-8(2)6-13-7-9-10(12)4-3-5-11(9)14/h3-5,8,13-14H,6-7H2,1-2H3 |
InChI Key |
WFNBPNSVTIZTLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=C(C=CC=C1Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol typically involves the reaction of 3-chlorophenol with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines. Substitution reactions can result in the replacement of the chlorine atom with various functional groups.
Scientific Research Applications
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways.
Biological Activity
3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol is an organic compound with significant potential in various biological applications, particularly in antimicrobial and antifungal domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₆ClN₁O
- Structural Features : The compound features a chlorine atom, an amino group, and a methyl group, contributing to its unique reactivity and biological interactions.
The biological activity of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol is primarily attributed to its ability to interact with various molecular targets in microbial cells. Key mechanisms include:
- Inhibition of Microbial Growth : The compound exhibits antimicrobial properties by disrupting cell wall synthesis and inhibiting protein synthesis in bacteria.
- Interaction with Enzymatic Pathways : It can modulate the activity of enzymes involved in critical metabolic pathways, potentially leading to cell death in sensitive microorganisms.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against a range of pathogens. For instance:
- Bacterial Activity : Research indicates that 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol shows significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : The compound has also demonstrated antifungal properties against common pathogens such as Candida albicans and Aspergillus species .
Case Studies
- Antimicrobial Efficacy :
- Molecular Docking Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol | C₁₁H₁₆ClN₁O | Antimicrobial, Antifungal |
| 1-(5-Chloro-2-hydroxyphenyl)-N,N,N-trimethylmethanaminium bromide | C₁₂H₁₆BrClN | Antimicrobial |
| Pyrrolnitrin | C₈H₈ClN | Antifungal, Antibacterial |
The unique structural features of 3-Chloro-2-{[(2-methylpropyl)amino]methyl}phenol, particularly the bulky 2-methylpropyl substituent, may enhance its biological activity compared to similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogues differ in substituent groups or chloro positioning, leading to variations in physicochemical properties and applications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Acidity: The phenolic -OH group (pKa ~8–10) is less acidic than carboxylic acids but more acidic than aliphatic alcohols. Substituents like methoxyethoxy () lower acidity via electron-donating effects .
- Stability : Steric protection from the isobutyl group may reduce oxidation susceptibility compared to analogues with smaller substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
